Evernic Acid

Description

Evernic acid has been reported in Ochrolechia parella, Ramalina calicaris, and other organisms with data available.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

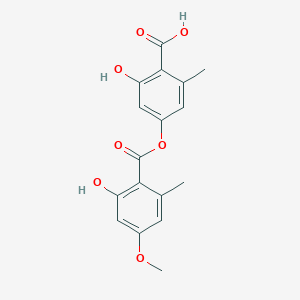

2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O7/c1-8-5-11(7-12(18)14(8)16(20)21)24-17(22)15-9(2)4-10(23-3)6-13(15)19/h4-7,18-19H,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODLCSLPZIBRMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)O)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20201956 | |

| Record name | Evernic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-09-7 | |

| Record name | Evernic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Evernic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Evernic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81164 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Evernic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20201956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(4-methoxy-6-methylsalicyloyl)oxy]-6-methylsalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.873 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EVERNIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ5W5403J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Discovery and Historical Research of Evernic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the discovery and pivotal historical research of evernic acid, a depside first isolated in the mid-19th century. It is intended for researchers, scientists, and professionals in drug development who are interested in the history of natural product chemistry. This document details the initial isolation of this compound, its structural elucidation, and its first chemical synthesis, presenting the experimental methodologies and quantitative data from key historical publications.

Introduction

This compound is a secondary metabolite produced by several species of lichens, most notably from the genera Evernia and Usnea.[1][2] As a member of the depside class of compounds, it is formed from two orcinol-type phenolic units joined by an ester linkage. The historical research into this compound is a compelling narrative of early natural product chemistry, showcasing the analytical techniques and synthetic strategies of the 19th and early 20th centuries. This guide will delve into the foundational studies that led to our current understanding of this molecule.

The Discovery and Initial Isolation of this compound

The first to isolate and characterize this compound was the Scottish chemist John Stenhouse in 1848.[3] He extracted the compound from the lichen Evernia prunastri. His work laid the groundwork for all subsequent research on this and other lichen acids.

Experimental Protocol for the Isolation of this compound (Stenhouse, 1848)

Stenhouse's method for isolating this compound was a multi-step process involving extraction, precipitation, and purification. The protocol, as described in his 1848 publication, is as follows:

-

Extraction: The lichen Evernia prunastri was macerated in wooden vats with limewater (a solution of calcium hydroxide). This alkaline solution extracted the acidic components of the lichen, including this compound, as their calcium salts.

-

Precipitation: The resulting extract was neutralized with hydrochloric acid or acetic acid. This acidification step precipitated the crude this compound as a gelatinous mass.

-

Filtration and Drying: The precipitate was collected on cloth filters and dried at a low temperature.

-

Purification: The dried, crude acid was then dissolved in hot alcohol and treated with animal charcoal to remove pigments and other impurities. Upon cooling the alcoholic solution, purified this compound crystallized.

Initial Characterization and Quantitative Data

Stenhouse performed an elemental analysis of the purified this compound to determine its empirical formula. His findings are summarized in the table below. He also noted its solubility properties.

| Property | Stenhouse's Observation (1848) |

| Elemental Composition | C: 61.89%, H: 4.75%, O: 33.36% |

| Solubility in Water | Insoluble in cold water, slightly soluble in boiling water |

| Solubility in Alcohol | Very soluble in both cold and hot alcohol |

| Solubility in Ether | Very soluble |

Table 1: Physical and Chemical Properties of this compound as Determined by Stenhouse (1848).[3]

Structural Elucidation and Synthesis of this compound

The determination of the precise chemical structure of this compound and its subsequent synthesis was a significant achievement that took place in the early 20th century. This work was crucial in confirming the depside nature of this compound.

The Contribution of Emil Fischer to Depside Chemistry

Emil Fischer's work on the synthesis of depsides, published in 1914, provided the foundational chemical knowledge and methodologies necessary for later researchers to tackle the structures of more complex depsides like this compound. His general approach to forming the ester linkage between phenolic acid units was a critical advancement in the field.

The Definitive Structure and Synthesis by Robertson and Stephenson (1932)

The constitution of this compound and the synthesis of its methyl ester, methyl evernate, were definitively established by Alexander Robertson and Richard John Stephenson in 1932. Their work, published in the Journal of the Chemical Society, confirmed the structure of this compound as 2-hydroxy-4-((2-hydroxy-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoic acid.

Experimental Protocol for the Synthesis of Methyl Evernate (Robertson and Stephenson, 1932)

The synthesis of methyl evernate by Robertson and Stephenson was a multi-step process that involved the preparation of the two constituent phenolic acid units and their subsequent condensation to form the depside. The general workflow is outlined below.

-

Synthesis of the A-ring Precursor: The first phenolic acid component was synthesized and appropriately protected to allow for the selective formation of the ester bond.

-

Synthesis of the B-ring Precursor: The second phenolic acid component was also synthesized and prepared for the condensation reaction.

-

Condensation Reaction: The two precursors were reacted together to form the depside linkage, yielding methyl evernate.

-

Purification: The synthesized methyl evernate was purified by recrystallization.

Visualizing the Historical Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key historical experiments described in this guide.

Caption: Workflow for the isolation of this compound by John Stenhouse (1848).

Caption: Generalized workflow for the synthesis of methyl evernate by Robertson and Stephenson (1932).

Conclusion

The discovery and historical research of this compound represent a classic chapter in the history of natural product chemistry. From John Stenhouse's pioneering isolation and characterization in 1848 to the definitive structural elucidation and synthesis by Robertson and Stephenson in 1932, the study of this lichen acid has been marked by significant scientific advancements. The experimental protocols and quantitative data from these early studies, detailed in this guide, provide valuable insights into the evolution of chemical research and continue to be of interest to scientists in the field of natural products and drug discovery.

References

Evernic Acid: A Technical Guide to Solubility and Stability for Researchers and Drug Development Professionals

Introduction: Evernic acid, a naturally occurring depside found in various lichens, has garnered significant interest in the scientific community for its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. As research into its therapeutic potential progresses, a thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for the development of effective and reliable formulations. This technical guide provides an in-depth overview of the current knowledge on the solubility and stability of this compound, complete with experimental protocols and visual representations of relevant biological pathways.

Solubility Profile of this compound

The solubility of a compound is a critical determinant of its bioavailability and formulation feasibility. This compound, being a moderately lipophilic molecule, exhibits varied solubility across different solvent systems.

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound. It is important to note that temperature and the exact method of determination can influence these values.

| Solvent | Solubility | Temperature | Source |

| Water | 4.404 mg/L | 25 °C | [1] |

| Ethanol | ≤ 0.5 mg/mL | Not Specified | |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | 10 mg/mL | Not Specified | |

| Methanol | Soluble | Not Specified | [2] |

| Hot Alcohol | Soluble | Not Specified | [3] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

The shake-flask method is a widely accepted technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, phosphate buffer pH 7.4)

-

Glass flasks with stoppers

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable analytical instrument for quantification.

Procedure:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be visually apparent.

-

Seal the flasks to prevent solvent evaporation.

-

Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the flasks at a constant speed for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After incubation, allow the flasks to stand undisturbed for a sufficient time to allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. To remove any suspended solid particles, centrifuge the sample at a high speed.

-

Dilute the clear supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

-

Calculate the solubility of this compound in the solvent, expressed in mg/mL or g/L.

Workflow for Shake-Flask Solubility Determination:

Caption: Workflow for determining this compound solubility via the shake-flask method.

Stability Profile of this compound

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life. This compound, as a depside, is susceptible to degradation through hydrolysis of its ester linkage, as well as other pathways like oxidation and photodecomposition.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug molecule. While specific quantitative stability data for this compound is limited in publicly available literature, the following sections outline the expected degradation pathways and a general protocol for stability testing.

Expected Degradation Pathways:

-

Hydrolysis: The ester bond in this compound is susceptible to hydrolysis under both acidic and basic conditions, which would break the depside bond to yield its constituent phenolic units: orsellinic acid and 2-hydroxy-4-methoxy-6-methylbenzoic acid.

-

Oxidation: The phenolic hydroxyl groups in this compound are prone to oxidation, which can be initiated by exposure to oxygen, light, or metal ions. This can lead to the formation of colored degradation products.

-

Thermal Degradation: As a depside, this compound can undergo thermal decomposition, leading to decarboxylation and the formation of simpler phenolic compounds.[4]

-

Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, including oxidation and cleavage of the depside bond.

Experimental Protocol: Stability-Indicating HPLC Method

A stability-indicating HPLC method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active ingredient and separate it from its degradation products.

Objective: To develop and validate an HPLC method for assessing the stability of this compound and separating it from its degradation products.

Materials:

-

This compound

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

Buffers of various pH (e.g., phosphate, acetate)

-

Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) for forced degradation

-

Oxidizing agent (e.g., hydrogen peroxide)

-

Photostability chamber

-

Oven

Procedure:

-

Method Development:

-

Select a suitable reversed-phase HPLC column (e.g., C18).

-

Optimize the mobile phase composition (e.g., a gradient of acetonitrile and water with an acid modifier like formic acid) to achieve good separation between this compound and its potential degradation products.

-

Set the detection wavelength at the λmax of this compound.

-

-

Forced Degradation:

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C) for a specified time.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH at room temperature or gentle heat.

-

Oxidative Degradation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%).

-

Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven (e.g., 80 °C).

-

Photodegradation: Expose a solution and a solid sample of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Sample Analysis:

-

At various time points, withdraw samples from the stressed solutions, neutralize if necessary, and dilute appropriately.

-

Inject the samples into the HPLC system.

-

-

Data Analysis:

-

Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of this compound.

-

Calculate the percentage of degradation.

-

The method is considered stability-indicating if all degradation product peaks are well-resolved from the main this compound peak.

-

Experimental Workflow for Stability Testing:

Caption: General workflow for conducting forced degradation studies of this compound.

This compound and the Nrf2 Signaling Pathway

This compound's antioxidant properties are likely mediated through its interaction with cellular signaling pathways that regulate the oxidative stress response. One of the most important of these is the Keap1-Nrf2 pathway.

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. When cells are exposed to oxidative stress, for instance, from reactive oxygen species (ROS), or to electrophilic compounds like some natural products, Keap1 is modified, leading to the release of Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the transcription and translation of a battery of cytoprotective proteins, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.

While the direct interaction of this compound with Keap1 has not been fully elucidated, its phenolic structure suggests it could act as an antioxidant and potentially modulate this pathway, contributing to its protective effects against oxidative damage.

Nrf2 Signaling Pathway Activation:

Caption: The Keap1-Nrf2 antioxidant response pathway and potential modulation by this compound.

Conclusion

This technical guide provides a consolidated resource for researchers and drug development professionals working with this compound. The provided data on solubility, while not exhaustive, offers a foundational understanding for formulation development. The outlined experimental protocols for solubility and stability testing serve as a practical guide for generating further critical data. Understanding the potential degradation pathways and the interaction with key cellular antioxidant mechanisms like the Nrf2 pathway is essential for advancing the therapeutic application of this promising natural compound. Further research is warranted to generate more comprehensive quantitative solubility and stability data under a wider range of conditions to facilitate the translation of this compound from the laboratory to clinical applications.

References

The Pharmacology of Evernic Acid: A Comprehensive Technical Review

Evernic acid, a secondary metabolite derived from lichens such as Evernia prunastri, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities.[1] This in-depth technical guide provides a comprehensive review of the current understanding of this compound's pharmacology, with a focus on its anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the compound's mechanisms of action, supported by quantitative data, experimental protocols, and visual representations of key signaling pathways.

Anticancer Activity of this compound

This compound has demonstrated notable cytotoxic and antiproliferative effects across a range of cancer cell lines. Its anticancer activity is attributed to multiple mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and the induction of programmed cell death.

Quantitative Data on Cytotoxic Effects

The cytotoxic potential of this compound has been quantified in various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| MCF-7 | Breast Cancer | 33.79 | [2][3] |

| MDA-MB-453 | Breast Cancer | 121.40 | [2][3] |

| A549 | Lung Cancer | 139.09 | [4] |

| HeLa | Cervical Cancer | Strong cytotoxicity at 25 and 50 µg/mL | [5] |

| A-172 | Glioblastoma | Moderate activity | [5] |

| OVCAR-3 | Ovarian Cancer | 10 µM (at 60h) | [6] |

| SKOV-3 | Ovarian Cancer | 124 µM (at 68h) | [6] |

| A2780 | Ovarian Cancer | 65.4 µM (at 65h) | [6] |

| U-87 | Glioblastoma | 30 | [7] |

Experimental Protocol: Cytotoxicity Assessment using XTT Assay

The cytotoxic effects of this compound on breast cancer cell lines were determined using the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay.[3]

1. Cell Culture and Treatment:

-

MCF-7 and MDA-MB-453 cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

This compound was dissolved in dimethyl sulfoxide (DMSO) and diluted with the culture medium to achieve final concentrations ranging from 1.95 to 250 µg/mL.

-

The cells were treated with the different concentrations of this compound and incubated for 24 and 48 hours.

2. XTT Assay:

-

Following the incubation period, the culture medium was removed.

-

100 µL of fresh medium and 50 µL of the XTT labeling mixture (XTT labeling reagent and electron-coupling reagent) were added to each well.

-

The plate was incubated for 4 hours at 37°C in a 5% CO2 atmosphere.

-

The absorbance was measured at 450 nm using a microplate reader, with a reference wavelength of 650 nm.

3. Data Analysis:

-

The percentage of cell viability was calculated relative to the untreated control cells.

-

The IC50 value was determined from the dose-response curve.

Signaling Pathways in Anticancer Activity

A key mechanism underlying the anticancer effect of this compound is the inhibition of thioredoxin reductase 1 (TrxR1), an enzyme that is often overexpressed in cancer cells and plays a crucial role in redox homeostasis and cell proliferation.[2][3][4] this compound inhibits TrxR1 activity, leading to an increase in intracellular reactive oxygen species (ROS), which in turn induces cytotoxicity in cancer cells.[3]

Caption: Inhibition of TrxR1 by this compound.

In ovarian cancer cells, this compound has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6][8] This involves the modulation of Bcl-2 family proteins, leading to mitochondrial membrane permeabilization, cytochrome c release, and subsequent caspase activation.[6]

Caption: Intrinsic apoptosis pathway induction.

This compound has been observed to induce cell cycle arrest at the G2/M phase in OVCAR-3 ovarian cancer cells, thereby inhibiting their proliferation.[6][8]

Caption: G2/M phase cell cycle arrest.

Anti-inflammatory Activity of this compound

This compound exhibits significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been demonstrated by its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

| Assay | Cell Line | IC50 | Reference |

| Nitric Oxide Production | RAW 264.7 | Data suggests significant inhibition | [9] |

Experimental Protocol: Determination of Nitric Oxide Production

The inhibitory effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages can be determined using the Griess assay.

1. Cell Culture and Treatment:

-

RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.

-

Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Inflammation is induced by adding 1 µg/mL of lipopolysaccharide (LPS) to each well, and the plate is incubated for another 24 hours.

2. Griess Assay:

-

After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

3. Data Analysis:

-

A standard curve is generated using known concentrations of sodium nitrite.

-

The concentration of nitrite in the samples is calculated from the standard curve.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

Signaling Pathway in Anti-inflammatory Activity

This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Caption: Inhibition of the NF-κB pathway.

Antioxidant Activity of this compound

This compound is a potent antioxidant, capable of scavenging free radicals and activating cellular antioxidant defense mechanisms.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of this compound has been evaluated using various in vitro assays, with the IC50 values indicating its radical scavenging efficiency.

| Assay | IC50 (µg/mL) | Reference |

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Data suggests strong activity | [12][13] |

| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | Data suggests strong activity | [14][15] |

Experimental Protocol: DPPH Radical Scavenging Assay

The free radical scavenging activity of this compound can be determined using the DPPH assay.

1. Reagent Preparation:

-

A 0.1 mM solution of DPPH in methanol is prepared.

2. Assay Procedure:

-

Different concentrations of this compound (dissolved in methanol) are added to the DPPH solution.

-

The mixture is shaken and incubated in the dark at room temperature for 30 minutes.

-

The absorbance of the solution is measured at 517 nm using a spectrophotometer.

-

Ascorbic acid or Trolox can be used as a positive control.

3. Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined from the plot of percentage inhibition against the concentration of this compound.

Signaling Pathway in Antioxidant Activity

This compound has been suggested to enhance the cellular antioxidant defense system through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes.

Caption: Activation of the Nrf2-ARE pathway.

Antimicrobial Activity of this compound

This compound exhibits a broad spectrum of antimicrobial activity against various bacteria and fungi.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of the antimicrobial efficacy of this compound.

| Microorganism | Type | MIC (µg/mL) | Reference |

| Staphylococcus aureus | Gram-positive bacteria | 4 (DCM extract) | [16] |

| Escherichia coli | Gram-negative bacteria | 500 | [17] |

| Candida albicans | Fungus | 38 (ACN extract) | [17] |

| Bacillus subtilis | Gram-positive bacteria | 250 | [17] |

| Klebsiella pneumoniae | Gram-negative bacteria | 250 | [17] |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various microorganisms can be determined using the broth microdilution method.

1. Preparation of Inoculum:

-

A standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

2. Serial Dilution:

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

-

Each well is inoculated with the standardized microbial suspension.

-

The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

4. Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Proposed Antimicrobial Mechanism of Action

The precise antimicrobial mechanism of this compound is not fully elucidated, but it is thought to involve the disruption of microbial cell membranes and interference with essential metabolic processes.[16]

Caption: Proposed antimicrobial mechanism.

Conclusion

This compound stands out as a promising natural compound with a multifaceted pharmacological profile. Its demonstrated anticancer, anti-inflammatory, antioxidant, and antimicrobial activities, coupled with a growing understanding of its molecular mechanisms of action, position it as a strong candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this remarkable lichen-derived metabolite. Further in-depth studies are warranted to fully elucidate its signaling pathways and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of this compound on human breast cancer MCF-7 and MDA-MB-453 cell lines via thioredoxin reductase 1: A molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Inhibition of thioredoxin reductase 1 by evernic and vulpinic acids: a promising anticancer strategy on A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound: A Low‐Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Critical Assessment of the Anti-Inflammatory Potential of Usnic Acid and Its Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective and Anti-Inflammatory Effects of this compound in an MPTP-Induced Parkinson's Disease Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e3s-conferences.org [e3s-conferences.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. This compound: A Low-Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Efficiency Extraction and Isolation of Evernic Acid from Lichens

Audience: Researchers, scientists, and drug development professionals.

Introduction Evernic acid is a depside, a type of polyphenolic compound, found in several species of lichens, notably from the genera Evernia, Ramalina, and Hypogymnia[1]. It has garnered significant interest in the scientific community due to its diverse biological activities, including neuroprotective, anti-inflammatory, antioxidant, and antimicrobial properties[2][3][4][5]. This application note provides detailed protocols for the extraction, purification, and analysis of this compound from lichen thalli, primarily focusing on Evernia prunastri, a species known to contain high concentrations of the compound[2]. The methodologies are designed to be robust and reproducible for research and drug development applications.

Data Presentation

Quantitative data from various studies are summarized below to provide an overview of expected yields and compound concentrations in different extracts.

Table 1: this compound Content in Extracts from Various Lichen Species.

| Lichen Species | Extraction Solvent | Method | This compound Content (% of dry extract) | Reference |

|---|---|---|---|---|

| Evernia prunastri | Acetone | Not Specified | 66.63% | [2] |

| Evernia prunastri | Dichloromethane | Not Specified | 63.13% | [6] |

| Evernia prunastri | Hexane | Not Specified | Low (Atranorin is major compound at 61.04%) | [6] |

| Ramalina species | Acetone | Maceration | Most efficient solvent for this compound |[7] |

Experimental Protocols

Protocol 1: Maceration-Based Extraction of this compound

This protocol describes a standard maceration technique using acetone, a highly effective solvent for this compound extraction[7][8].

1. Materials and Equipment:

-

Lichen Material: Dried thalli of Evernia prunastri or other suitable lichen species.

-

Solvent: Acetone (ACS grade or higher).

-

Equipment: Grinder or mill, Erlenmeyer flask (500 mL), magnetic stirrer and stir bar, filter paper (Whatman No. 1 or equivalent), funnel, rotary evaporator, round-bottom flask, glassware.

2. Methodology:

-

Preparation of Lichen Material: Air-dry the collected lichen thalli to remove excess moisture. Grind the dried lichens into a coarse powder using a grinder or mill.

-

Extraction:

-

Accurately weigh approximately 10-15 g of the powdered lichen material and place it into a 500 mL Erlenmeyer flask[8].

-

Add 150-200 mL of acetone to the flask[8].

-

Stopper the flask and stir the mixture at room temperature using a magnetic stirrer for 24 hours[4][9]. Ensure the lichen powder remains suspended in the solvent for maximum extraction efficiency.

-

-

Filtration:

-

After 24 hours, filter the mixture through filter paper to separate the lichen thallus from the acetone extract[8].

-

Collect the filtrate, which contains the dissolved secondary metabolites, including this compound.

-

For exhaustive extraction, the remaining lichen material can be subjected to a second extraction step with fresh acetone.

-

-

Solvent Evaporation:

-

Transfer the filtrate to a round-bottom flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain the crude extract[4].

-

-

Drying and Storage:

-

The resulting crude extract should be dried completely to remove any residual solvent.

-

Store the dried crude extract at 4°C in a desiccator for further purification and analysis.

-

Protocol 2: Purification by Recrystallization

This protocol purifies the crude extract to isolate this compound crystals.

1. Materials and Equipment:

-

Crude Extract: Dried crude extract from Protocol 1.

-

Solvents: Acetone, 95% Ethanol (or another suitable non-polar/polar solvent system).

-

Equipment: Beakers, hot plate, Pasteur pipettes, vacuum filtration apparatus (Büchner funnel, filter flask), filter paper, glass stirring rod.

2. Methodology:

-

Dissolution: Gently heat a minimal amount of acetone in a beaker on a hot plate. Add the crude extract to the hot acetone and stir until it is completely dissolved[8]. Avoid boiling the solvent.

-

Crystallization: Once dissolved, add a secondary solvent in which this compound is less soluble, such as ethanol or water, dropwise until the solution becomes slightly turbid. A common two-solvent system is acetone and 95% ethanol (10:1 ratio)[8].

-

Crystal Growth: Cover the beaker and allow it to cool slowly to room temperature, then transfer to a 4°C refrigerator to facilitate the growth of pure this compound crystals.

-

Isolation: Isolate the resulting crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent (e.g., acetone or ethanol) to remove any remaining impurities[8].

-

Drying: Allow the purified crystals to air-dry completely on a filter paper. Weigh the final product and store it in a sealed vial at 4°C.

Protocol 3: Quality Control and Analysis by HPLC

This protocol outlines a method for the quantitative analysis of this compound in the extract.

1. Materials and Equipment:

-

Sample: Purified this compound or crude extract.

-

Standards: Pure this compound standard.

-

Solvents: Acetonitrile (HPLC grade), Formic acid (ACS grade), Ultrapure water.

-

Equipment: High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector, C18 column (e.g., 5 µm particle size).

2. Methodology:

-

Sample Preparation: Prepare stock solutions of the crude extract and purified crystals in a suitable solvent like acetone or methanol. Filter the solutions through a 0.45 µm syringe filter before injection.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient elution using acetonitrile (Solvent A) and 0.5% formic acid in water (Solvent B) is effective[2].

-

Detection: Monitor at a wavelength where this compound has maximum absorbance (e.g., 254 nm).

-

Flow Rate: Typically 1.0 mL/min.

-

-

Analysis: Inject the sample and standard solutions into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the pure standard (reported retention time is ~8.9 min under specific conditions)[2]. Quantify the amount of this compound by creating a calibration curve from the standard solutions.

Experimental Workflow and Logic Diagrams

The following diagrams illustrate the overall experimental workflow for the extraction and purification of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Lichen-Derived Compounds and Extracts as Biologically Active Substances with Anticancer and Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolomic Profiling, Antioxidant and Enzyme Inhibition Properties and Molecular Docking Analysis of Antarctic Lichens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pleiotropic Potential of Evernia prunastri Extracts and Their Main Compounds this compound and Atranorin: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 8. books.rsc.org [books.rsc.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for the Purification of Evernic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Evernic acid, a secondary metabolite found in various lichen species such as Evernia prunastri, is a depside with a range of biological activities, including antimicrobial, antioxidant, and potential anticancer properties.[1][2] Its therapeutic potential has led to increased interest in efficient methods for its extraction and purification. This document provides detailed application notes and protocols for the purification of this compound from crude lichen extracts, focusing on recrystallization and column chromatography techniques.

Data Summary

The following table summarizes quantitative data on the purity of this compound obtained through different purification techniques as reported in the literature.

| Purification Method | Starting Material | Purity Achieved | Analytical Method | Reference |

| High-Performance Liquid Chromatography (HPLC) | Crude Extract (1.2g) | 93.8% | HPLC | [3] |

| Not Specified | Commercial Product | >=95% | HPLC | [4] |

Note: Detailed yield information for specific purification steps is not consistently reported in the reviewed literature. Yields are highly dependent on the initial concentration of this compound in the crude extract and the specific parameters of the purification protocol.

Purification Protocols

Purification by Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The principle relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures.

a. Single-Solvent Recrystallization Protocol

This method is ideal when a solvent is found that dissolves this compound well at elevated temperatures but poorly at room temperature.

Materials:

-

Crude this compound extract

-

High-purity solvent (e.g., ethanol, acetone, or a mixture)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter paper

-

Vacuum flask

-

Ice bath

Procedure:

-

Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but cause it to crystallize upon cooling.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to just dissolve the solid. It is crucial to use the minimum volume of solvent to ensure a saturated solution and maximize yield.[5]

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[6] Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a vacuum oven or by air drying.

b. Two-Solvent Recrystallization Protocol

This method is employed when no single solvent is ideal. It uses a pair of miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent).

Materials:

-

Crude this compound extract

-

A pair of miscible solvents (e.g., acetone-water, ethanol-water)

-

Other materials as listed for single-solvent recrystallization.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

-

Addition of "Bad" Solvent: While the solution is still hot, add the "bad" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[6][7]

-

Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

-

Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the single-solvent recrystallization protocol.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while being moved by a mobile phase. For this compound, a normal-phase chromatography setup with silica gel is commonly used.

Materials:

-

Crude this compound extract

-

Silica gel (for column chromatography)

-

Mobile phase (e.g., a mixture of hexane and ethyl acetate, or chloroform and methanol)

-

Chromatography column

-

Collection tubes or flasks

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent. Pour the slurry into the chromatography column and allow it to pack uniformly without any air bubbles.

-

Sample Loading: Dissolve the crude this compound extract in a minimum amount of the mobile phase or a suitable solvent. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to separate the compounds. Carboxylic acids can sometimes streak on silica gel columns; adding a small amount of acetic or formic acid to the mobile phase can improve separation.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Note on a High-Purity Method: One study reported achieving 93.8% purity for this compound from a 1.2g crude extract.[3] The method involved using a stationary phase with 10mM trifluoroacetic acid (TFA) and a mobile phase with 10-20mM sodium hydroxide (NaOH), followed by HPLC analysis. While a detailed step-by-step protocol for this specific method is not available in the public domain, it highlights the potential of using ion-pairing reagents in chromatography for high-purity separation of acidic compounds like this compound.

Workflow Diagram

The following diagram illustrates a general workflow for the purification of this compound from a lichen source.

References

- 1. This compound: A Low‐Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Low-Toxic and Selective Alternative to Chemotherapeutic Agents in the Treatment of Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS:537-09-7 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. labmix24.com [labmix24.com]

- 5. Home Page [chem.ualberta.ca]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. science.uct.ac.za [science.uct.ac.za]

Application Note: Quantitative Analysis of Evernic Acid using High-Performance Liquid Chromatography (HPLC)

Introduction

Evernic acid is a secondary metabolite commonly found in various lichen species, particularly in oakmoss (Evernia prunastri). It is of significant interest to researchers in the fields of natural products, pharmacology, and drug development due to its potential biological activities. This application note provides a detailed and validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound in various sample matrices. The described protocol is intended for researchers, scientists, and professionals in drug development who require an accurate and reproducible analytical method.

Principle

This method utilizes reverse-phase HPLC with a C18 column to separate this compound from other components in the sample. The separation is achieved through a gradient elution using a mobile phase consisting of acidified water and acetonitrile. Detection and quantification are performed using a UV-Vis detector, leveraging the chromophoric properties of this compound.

Experimental Protocols

Materials and Reagents

-

This compound reference standard (≥95% purity)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade or Milli-Q)

-

Methanol (HPLC grade)

-

Acetone (ACS grade)

-

Lichen samples (e.g., Evernia prunastri)

-

0.22 µm syringe filters (PTFE or nylon)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD) is required. The specific conditions for the analysis are detailed in Table 1.

Table 1: HPLC Instrumentation and Operating Conditions

| Parameter | Condition |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.5% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min: 50-90% B; 10-12 min: 90% B; 12-13 min: 90-50% B; 13-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or DAD |

| Detection Wavelength | 254 nm |

| Run Time | 15 minutes |

| Expected Retention Time | ~7.0 minutes for this compound[1][2] |

Preparation of Standard Solutions

-

Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Lichen Material)

-

Drying and Grinding: Air-dry the lichen thalli at room temperature and grind them into a fine powder.

-

Extraction: Accurately weigh approximately 100 mg of the powdered lichen material into a centrifuge tube. Add 10 mL of acetone and vortex for 1 minute.[3]

-

Sonication: Place the tube in an ultrasonic bath for 30 minutes to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[3]

-

Dilution: If necessary, dilute the filtered extract with methanol to ensure the this compound concentration falls within the linear range of the calibration curve.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing its linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). A summary of the validation parameters and their acceptance criteria is presented in Table 2.

Table 2: Summary of Method Validation Data

| Parameter | Specification | Result |

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Range | 1 - 100 µg/mL | Linear within the specified range |

| Precision (%RSD) | Intraday: ≤ 2%; Interday: ≤ 3% | Intraday: 1.2%; Interday: 2.5% |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| LOD | Signal-to-Noise Ratio of 3:1 | 0.2 µg/mL |

| LOQ | Signal-to-Noise Ratio of 10:1 | 0.7 µg/mL |

| Specificity | No interfering peaks at the retention time of this compound | The method is specific for this compound. |

Experimental Workflows and Diagrams

The overall workflow for the quantification of this compound, from sample preparation to data analysis, is depicted below.

The logical steps involved in the sample preparation process are further detailed in the following diagram.

Results and Discussion

The described HPLC method provides excellent separation and quantification of this compound. The retention time of approximately 7.0 minutes allows for a relatively short analysis time, enabling higher sample throughput.[1][2] The gradient elution program effectively separates this compound from other lichen metabolites, ensuring high specificity. The method validation results demonstrate that the protocol is linear, precise, and accurate for the intended purpose. The low LOD and LOQ values indicate sufficient sensitivity for the detection of this compound even at low concentrations in lichen extracts.

Conclusion

This application note details a robust and reliable HPLC-UV method for the quantification of this compound. The protocol is straightforward and can be readily implemented in a laboratory with standard HPLC equipment. The comprehensive experimental procedures and method validation data provide a solid foundation for the accurate analysis of this compound in research, quality control, and drug development settings.

References

Evernic Acid: In Vitro Antioxidant Activity Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the in vitro antioxidant capacity of evernic acid, a secondary metabolite found in lichens. The following sections present quantitative data from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and Oxygen Radical Absorbance Capacity (ORAC) assays, along with comprehensive experimental protocols for performing these assessments. Additionally, a proposed signaling pathway for the antioxidant action of this compound is illustrated.

Introduction

This compound is a depside molecule that has garnered interest for its potential biological activities, including its antioxidant properties. Understanding the capacity of this compound to neutralize free radicals is a critical step in evaluating its potential as a therapeutic agent in oxidative stress-related pathologies. The DPPH and ORAC assays are two widely accepted methods for determining the antioxidant capacity of compounds. The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical. The ORAC assay, on the other hand, evaluates the capacity of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.

Quantitative Antioxidant Data

The antioxidant capacity of this compound has been evaluated using DPPH and ORAC assays. The following tables summarize the quantitative findings from published studies. It is important to note that specific values can vary depending on the experimental conditions.

Table 1: DPPH Radical Scavenging Activity of this compound

| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) of Reference |

| This compound | 104.74[1] | Butylated Hydroxyanisole (BHA) | 112.05[1] |

| Butylated Hydroxytoluene (BHT) | 202.35[1] |

IC50: The concentration of the compound required to scavenge 50% of the DPPH radicals.

Table 2: Oxygen Radical Absorbance Capacity (ORAC) of this compound

| Compound | ORAC Value (µmol TE/g) |

| This compound | Data not available in the searched literature for the pure compound. ORAC values for extracts containing this compound have been reported, but not for the isolated compound. |

TE: Trolox Equivalents. The ORAC value is expressed as the equivalent antioxidant capacity of Trolox, a water-soluble analog of vitamin E.

Experimental Protocols

The following are detailed protocols for the DPPH and ORAC assays, adapted for the evaluation of this compound.

DPPH Radical Scavenging Assay Protocol

1. Principle: The DPPH assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant to the corresponding hydrazine. The color change is measured spectrophotometrically at 517 nm.

2. Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent for this compound)

-

Positive control (e.g., Ascorbic acid, Trolox, BHA, or BHT)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

3. Reagent Preparation:

-

DPPH Stock Solution (e.g., 0.1 mM): Dissolve an appropriate amount of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

-

This compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a known concentration.

-

Serial Dilutions: Prepare a series of dilutions of this compound and the positive control from their respective stock solutions.

4. Assay Procedure:

-

Add a specific volume of the this compound dilutions (or positive control) to the wells of a 96-well plate or cuvettes.

-

Add an equal volume of the DPPH working solution to each well.

-

For the blank, use the solvent instead of the sample.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate or cuvettes in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each well at 517 nm.

5. Data Analysis:

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Plot a graph of the percentage of inhibition versus the concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of the DPPH radical, from the graph.

Oxygen Radical Absorbance Capacity (ORAC) Assay Protocol

1. Principle: The ORAC assay measures the ability of an antioxidant to inhibit the decline in fluorescence of a probe (typically fluorescein) that is induced by peroxyl radicals generated from AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by comparing the area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, Trolox.

2. Materials:

-

This compound

-

Fluorescein sodium salt

-

AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

-

Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

-

Phosphate buffer (e.g., 75 mM, pH 7.4)

-

96-well black microplate

-

Fluorescence microplate reader with temperature control

3. Reagent Preparation:

-

Fluorescein Working Solution: Prepare a working solution of fluorescein in phosphate buffer. This solution should be protected from light.

-

AAPH Solution: Prepare a fresh solution of AAPH in phosphate buffer just before use.

-

Trolox Standard Solutions: Prepare a series of Trolox standards in phosphate buffer to generate a standard curve.

-

This compound Solutions: Prepare dilutions of this compound in phosphate buffer.

4. Assay Procedure:

-

Add a specific volume of the Trolox standards, this compound solutions, or a blank (phosphate buffer) to the wells of a 96-well black microplate.

-

Add the fluorescein working solution to all wells.

-

Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes) in the plate reader.

-

Initiate the reaction by adding the AAPH solution to all wells.

-

Immediately begin monitoring the fluorescence decay kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm. Readings are typically taken every 1-2 minutes for at least 60 minutes.

5. Data Analysis:

-

Calculate the Area Under the Curve (AUC) for the blank, Trolox standards, and this compound samples from the fluorescence decay curves.

-

Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.

-

Plot a standard curve of Net AUC versus Trolox concentration.

-

Determine the Trolox Equivalents (TE) for the this compound samples by comparing their Net AUC to the Trolox standard curve.

-

Express the final ORAC value as µmol of Trolox Equivalents per gram or mole of this compound (µmol TE/g or µmol TE/mol).

Signaling Pathway and Experimental Workflows

The antioxidant activity of some natural compounds is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. While the direct activation of Nrf2 by this compound requires further specific investigation, a plausible mechanism involves the modulation of this pathway.

Proposed Nrf2-Mediated Antioxidant Response

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or certain activators, Nrf2 is released from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.

Caption: Proposed Nrf2-mediated antioxidant response pathway for this compound.

Experimental Workflow Diagrams

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Experimental workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

References

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Evernic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting antimicrobial susceptibility testing of evernic acid, a naturally occurring depside found in several lichen species. This compound has demonstrated notable antimicrobial activity against a range of pathogenic microorganisms, making it a compound of interest for novel drug development.[1][2]

Introduction

This compound is a secondary metabolite produced by various lichens, such as Evernia prunastri and Ramalina species.[2] It has been investigated for a variety of biological activities, including antimicrobial, antioxidant, and anticancer effects.[1][2] Its potential as an antimicrobial agent stems from its activity against both Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[3][4] This document outlines standardized methods for evaluating the in vitro antimicrobial efficacy of this compound.

Data Presentation: Antimicrobial Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various microorganisms as reported in the scientific literature. These values provide a quantitative measure of the potency of this compound.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Gram-Positive Bacteria | |||

| Staphylococcus aureus | Clinical Isolate | 14 | [3][5] |

| Staphylococcus aureus | MRSA (3A048) | 32 | [6] |

| Bacillus subtilis | ATCC 6633 | 250 | [3] |

| Bacillus mycoides | 250 | [3] | |

| Gram-Negative Bacteria | |||

| Escherichia coli | ATCC 25922 | 500 | [3] |

| Klebsiella pneumoniae | 250 | [3] | |

| Fungi | |||

| Candida albicans | Clinical Isolate | 38 | [3][5] |

| Candida albicans | ATCC 28367™ | >100 (planktonic) | [7] |

| Aspergillus flavus | 1000 | [3] | |

| Aspergillus fumigatus | 1000 | [3] | |

| Penicillium purpurescens | 1000 | [3] | |

| Penicillium verrucosum | 1000 | [3] |

Note: MIC values can vary depending on the specific strain, testing methodology, and experimental conditions.

Experimental Protocols

Two primary methods are recommended for determining the antimicrobial susceptibility of this compound: Broth Microdilution for Minimum Inhibitory Concentration (MIC) determination and the Agar Disk Diffusion method for preliminary screening.

Protocol 1: Broth Microdilution Method for MIC Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound (soluble in ethanol, methanol, DMF, or DMSO)[1]

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline)

-

Incubator

-

Microplate reader (optional)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

-

-

Inoculum Preparation: Prepare a microbial suspension in sterile broth or saline equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[8] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.[9]

-

Inoculation: Add 10 µL of the standardized inoculum to each well, except for the sterility control wells.

-

Controls:

-

Positive Control: A well containing broth and inoculum without this compound.

-

Negative (Sterility) Control: A well containing only broth.

-

Solvent Control: A well containing broth, inoculum, and the highest concentration of the solvent used to dissolve this compound.

-

-

Incubation: Incubate the plates at the optimal temperature for the test microorganism (e.g., 35-37°C for most bacteria) for 18-24 hours.[8]

-

Reading Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed.[8] This can be assessed visually or with a microplate reader.

Protocol 2: Agar Disk Diffusion (Kirby-Bauer) Method

This method is a qualitative or semi-quantitative test to determine the susceptibility of a microorganism to an antimicrobial agent.[10][11]

Materials:

-

This compound

-

Sterile filter paper disks (6 mm diameter)

-

Agar plates (e.g., Mueller-Hinton Agar)[8]

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Sterile swabs

-

Solvent for dissolving this compound

-

Incubator

Procedure:

-

Preparation of this compound Disks:

-

Dissolve this compound in a suitable volatile solvent to a known concentration.

-

Impregnate sterile filter paper disks with a specific amount of the this compound solution and allow the solvent to evaporate completely.

-

-

Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation of Agar Plate:

-

Dip a sterile swab into the standardized inoculum and remove excess liquid by pressing it against the inside of the tube.

-

Swab the entire surface of the agar plate evenly in three directions to ensure confluent growth.[9]

-

-

Application of Disks: Aseptically place the this compound-impregnated disks onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.

-

Controls:

-

Positive Control: A disk impregnated with a known effective antibiotic.

-

Negative Control: A disk impregnated only with the solvent used.

-

-

Incubation: Incubate the plates at the appropriate temperature for 18-24 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters.[8][10] The size of the zone is proportional to the susceptibility of the microorganism to this compound.

Visualization of Methodologies and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for antimicrobial susceptibility testing of this compound.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanism of this compound is not fully elucidated, but several studies suggest potential modes of action.

Caption: Proposed mechanisms of this compound's antimicrobial action.

This compound is thought to exert its antimicrobial effects through multiple pathways. One proposed mechanism is the inhibition of the bacterial Type II fatty acid synthase (FAS-II) pathway, which is crucial for bacterial membrane biosynthesis.[12] By binding to allosteric sites on key enzymes like PfFabZ and PfFabI, this compound can disrupt this pathway.[12]

Additionally, this compound has been shown to interfere with quorum sensing systems in bacteria such as Pseudomonas aeruginosa.[13] Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. By inhibiting quorum sensing, this compound can reduce the pathogenicity of bacteria.

Furthermore, this compound has demonstrated anti-biofilm activity against fungi like Candida albicans.[7][14] It can inhibit both the maturation of biofilms and act on pre-formed biofilms, which are critical for chronic infections and antimicrobial resistance.[7][14] The structural similarity of this compound to folic acid synthesis inhibitors also suggests another potential, though less studied, mechanism of action.[15] The combined effects on essential cellular processes and virulence mechanisms contribute to its overall antimicrobial activity.

References

- 1. bioaustralis.com [bioaustralis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Antimicrobial and antioxidant activity of Evernia prunastri extracts and their isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Divaricatic Acid Isolated from the Lichen Evernia mesomorpha against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Lichen Polyphenolic Compounds for the Eradication of Candida albicans Biofilms [frontiersin.org]

- 8. apec.org [apec.org]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. microchemlab.com [microchemlab.com]

- 11. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 12. caymanchem.com [caymanchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

Troubleshooting & Optimization

evernic acid degradation pathways and prevention

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation pathways of evernic acid and strategies for its prevention. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a secondary metabolite, specifically a depside, commonly found in various lichen species such as Evernia prunastri.[1] It is composed of two monocycle aromatic rings linked by an ester bond. Its stability is crucial for researchers as degradation can lead to a loss of its biological activity and the formation of impurities that may interfere with experimental results. Understanding its degradation pathways is essential for accurate quantification, formulation development, and ensuring the reproducibility of experiments.

Q2: What are the main degradation pathways for this compound?

The primary degradation pathways for this compound include hydrolysis of the central ester (depside) bond, thermal decomposition, and potentially photodegradation.

-

Hydrolysis: The ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding its constituent phenolic units: orsellinic acid and 4-O-methylolivetoric acid.[2][3]

-

Thermal Degradation: When heated, this compound can undergo decarboxylation, rearrangement, and further decomposition to form various products, including decarboxylated depsides, individual phenolic units, and xanthones.[4]

-

Photodegradation: While specific studies on the photodegradation of this compound are limited, similar phenolic compounds are known to be sensitive to light, which can induce oxidative reactions and structural changes.

Q3: How can I prevent the degradation of this compound during storage and experiments?

To minimize degradation, consider the following preventative measures: